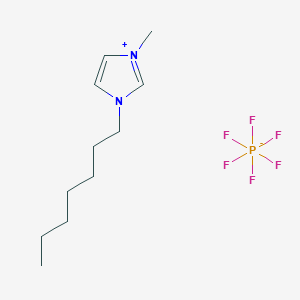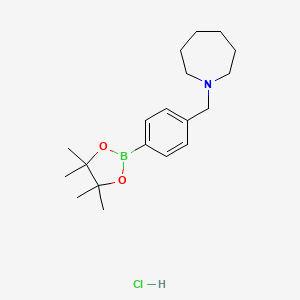
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride (HMPPB-HCl) is an important organic compound that has been widely used in scientific research and industrial applications. HMPPB-HCl is an organoboron compound that is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a diagnostic tool in medical research. HMPPB-HCl has been found to be a potent inhibitor of enzymes and proteins, and it has been used in the synthesis of various drugs and pharmaceuticals.
Applications De Recherche Scientifique
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride has been used in a variety of scientific research applications, including drug discovery, enzyme and protein inhibition, and diagnostic tools. (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride has been used to study the structure and function of enzymes, proteins, and other biomolecules. It has also been used to study the effects of drugs on the body and to develop new drugs. (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride has been used in the synthesis of various drugs and pharmaceuticals, and it has been used in the development of diagnostic tools for medical research.
Mécanisme D'action
Target of Action
Boronic esters, including pinacol boronic esters, are generally used in metal-catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . This reaction is catalyzed by a radical approach .
Biochemical Pathways
The protodeboronation of pinacol boronic esters is a key step in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The process involves the oxidative addition of formally electrophilic organic groups to a palladium catalyst, followed by transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium .
Pharmacokinetics
It’s important to note that the stability of boronic pinacol esters, in general, can be influenced by factors such as ph .
Result of Action
The protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation . This transformation has been applied to various compounds, including methoxy protected (−)-Δ8-THC and cholesterol . It has also been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The rate of reaction of boronic pinacol esters is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability .
Avantages Et Limitations Des Expériences En Laboratoire
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. It is also a potent inhibitor of enzymes and proteins, making it a useful tool for studying their structure and function. However, (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride also has some limitations. It is not selective for a particular enzyme or protein, meaning it can inhibit the activity of multiple enzymes and proteins. Additionally, it can be toxic at high concentrations, so care must be taken when using it in lab experiments.
Orientations Futures
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride has a wide range of potential applications in scientific research and industrial applications. It could be used to develop new drugs and diagnostic tools, as well as to study the structure and function of enzymes and proteins. Additionally, it could be used as a catalyst in chemical reactions and as a reagent in organic synthesis. Furthermore, it could be used to study the effects of drugs on the body and to develop new drugs.
Méthodes De Synthèse
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride is synthesized through a multi-step reaction process. The first step involves the reaction of homopiperidine with methyl phenylboronic acid to form the (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride precursor. This reaction is carried out in an aqueous solution of sodium hydroxide, and the resulting product is then reacted with pinacol ester hydrochloride in the presence of a base to form the final product. The reaction is typically carried out at temperatures between 40-50°C and the reaction time can range from 1-6 hours.
Propriétés
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO2.ClH/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-21-13-7-5-6-8-14-21;/h9-12H,5-8,13-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGLXUWWXRSINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

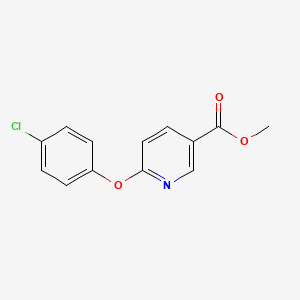

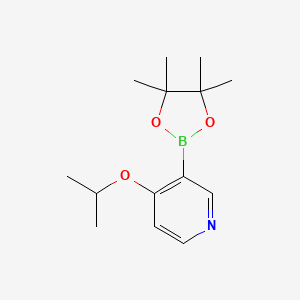
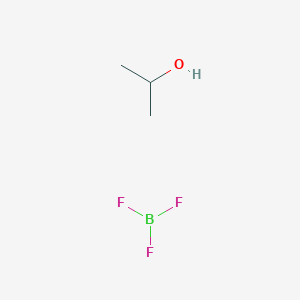


![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)


![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)
